molecular formula C13H22 B1142116 DI-TERT-BUTYLCYCLOPENTADIENE CAS No. 120937-44-2

DI-TERT-BUTYLCYCLOPENTADIENE

Cat. No. B1142116
M. Wt: 178.31
InChI Key:
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Description

Synthesis Analysis

The synthesis of DI-TERT-BUTYLCYCLOPENTADIENE and its analogs involves complex reactions. One approach included the oxidation of bicyclic 1,3-dithietane with dimethyldioxirane (DMD) leading to various intermediate products, and eventually furnishing DI-TERT-BUTYLCYCLOPENTADIENE in significant yields through a 2-fold extrusion process (Ishii et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds related to DI-TERT-BUTYLCYCLOPENTADIENE, such as ansa-zirconocene complex with di-tert-butyl-substituted cyclopentadienyl ligands, reveals a highly twisted structure due to steric repulsion. These structural characteristics are crucial for understanding the compound's reactivity and properties (N. Suzuki et al., 1998).

Chemical Reactions and Properties

DI-TERT-BUTYLCYCLOPENTADIENE undergoes various chemical reactions owing to its unique structure. The presence of sterically demanding ligands and the strained nature of the C=C bonds contribute to its reactivity. Research has explored its synthesis and reactivity, revealing the influence of steric effects on its chemical behavior (J. J. Schneider et al., 1999).

Physical Properties Analysis

The physical properties of DI-TERT-BUTYLCYCLOPENTADIENE and related compounds, such as bis(η6-1,4-tri-tert-butyl-benzene)chromium(0), are influenced by their molecular structure. The axial sandwich structure and linear arene–chromium–arene axis, along with specific Cr–arene distances, are examples of how molecular structure affects physical properties (Yuetao Zhang et al., 2004).

Chemical Properties Analysis

The chemical properties of DI-TERT-BUTYLCYCLOPENTADIENE are shaped by its molecular architecture and the steric hindrance provided by the tert-butyl groups. Studies have delved into the synthesis and reactivity of related compounds, demonstrating how the tert-butyl groups and the molecular framework influence chemical behavior and reactivity (R. A. Bauer et al., 2010).

Scientific Research Applications

  • Synthesis of Cyclopentadienone Cyclopentadienediyl Dithioketals and Diselenoketals : DI-TERT-BUTYLCYCLOPENTADIENE reacts with potassium tert-butoxide and elemental sulfur or selenium to form cyclopentadienes bridged by sulfur or selenium atoms. These compounds have unique structures and potential applications in organic synthesis (Thaler, Wurst, & Sladky, 2000); (Thaler, Wurst, & Sladky, 1998).

  • Reactions with Dihalocarbenes : DI-TERT-BUTYLCYCLOPENTADIENE undergoes reactions with dihalocarbenes, leading to the efficient preparation of halobenzenes. This demonstrates its utility in the synthesis of organic compounds (Dehmlow & Bollmann, 1995).

  • Initiator for Polymerization : It has been used as an initiator in the polymerization of styrene, where its decomposition leads to the formation of polymers with specific end-groups. This highlights its role in polymer chemistry (Allen & Bevington, 1961).

  • Formation of Silacyclopropanes : DI-TERT-BUTYLCYCLOPENTADIENE facilitates metal-catalyzed silylene transfer, leading to the formation of silacyclopropanes, indicating its potential in organosilicon chemistry (Ciraković, Driver, & Woerpel, 2004).

  • Synthesis of Ruthenium Complexes : It is involved in the selective alkylation of a doubly linked dicyclopentadiene ligand, leading to the formation of unique ruthenium complexes, which could have catalytic applications (Fier et al., 2012).

  • Environmental and Toxicological Studies : DI-TERT-BUTYLCYCLOPENTADIENE derivatives like BHT and DBP have been studied for their environmental occurrence and toxicity, indicating the importance of understanding their impact on human health and the environment (Liu & Mabury, 2020).

  • Molecular Structure Analysis : The molecular structure and vibrational spectra of DI-TERT-BUTYLCYCLOPENTADIENE derivatives have been studied, providing insights into its physicochemical properties (Mathammal et al., 2016).

Future Directions

The future directions of di-tert-butylcyclopentadiene are not explicitly mentioned in the search results. However, it is known that di-tert-butylcyclopentadiene is the precursor to many metal complexes1, suggesting potential applications in the field of metal complex synthesis.


Relevant Papers
There are several relevant papers on di-tert-butylcyclopentadiene
5. For a comprehensive analysis, these papers should be reviewed in detail. Unfortunately, I am unable to provide a detailed analysis of these papers at this time.


properties

IUPAC Name

2,5-ditert-butylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADVPPBTEASJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C=CC(=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394029
Record name 2,5-Di-tert-butyl-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butylcyclopentadiene

CAS RN

114987-03-0, 120937-44-2
Record name 2,5-Di-tert-butyl-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butylcyclopentadiene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
63
Citations
CG Venier, EW Casserly - Journal of the American Chemical …, 1990 - ACS Publications
Bis (1, 1-dimethylethyl) cyclopentadiene (1) and tris (1, 1-dimethylethyl) cyclopentadiene (2) can be prepared in high yields by phase-transfer-catalyzedalkylation. This is the first …
Number of citations: 100 pubs.acs.org
RP Hughes, AS Kowalski, JR Lomprey… - …, 1994 - ACS Publications
… of the vicinity disubstituted isomer of di-tertbutylcyclopentadiene cannot be accomplished by … ready formation of 1,3-ditert-butylcyclopentadiene. Assembling the C5 skeleton from smaller …
Number of citations: 29 pubs.acs.org
N Suzuki, T Mise, Y Yamaguchi, T Chihara… - Journal of …, 1998 - Elsevier
… To a solution of di-tert-butylcyclopentadiene (1.79 g, 10 mmol) in THF (20 ml) n-butyllithium (in hexane solution, 10 mmol) was added at 0C. The mixture was warmed up to rt and stirred …
Number of citations: 19 www.sciencedirect.com
EV Dehmlow, C Bollmann, B Neumann… - Liebigs …, 1995 - Wiley Online Library
Reaction of title compound 1 with dichloroketene resulted in a complex rearrangement to 2 when the ketene was generated from Cl 3 CCOCl/Zn. In contrast, treatment of 1 with the …
AS Kowalski - 1994 - search.proquest.com
… The precursor to (2.18), 1,5-di-tert-butylcyclopentadiene (2.14a), is an orange oil and dimerizes at ambient temperature. The dimer, a white solid, partially reverts to the monomer on …
Number of citations: 0 search.proquest.com
G Hierlmeier, R Wolf - Organometallics, 2022 - ACS Publications
The modification of cyclopentadienyl ligands with carefully selected substituents is a widely used strategy for tuning their steric and electronic properties. We describe the synthesis of an …
Number of citations: 4 pubs.acs.org
EV Dehmlow, C Bollmann - Tetrahedron, 1995 - Elsevier
Dihalocarbene additions to mixed 1,3- and 1,4-di-tert-butylcyclopentadienes (1, 3) allow to prepare 1,3-di-tert-butyl-4-halobenzenes (9) in an efficient way. Only the 3,4 double bond is …
Number of citations: 10 www.sciencedirect.com
SV Knjazhanski, AI Sizov, AV Khsostov… - Russian chemical …, 1996 - Springer
Polymeric (Cp 2 Yb·THF) n (1), ionicate-complex Cp 3 YbNa (2), and mono-adduct (Bu t 2 C 5 H 3 ) 2 Yb·THF (3) were prepared through a reaction of Cp″Na (Cp″ = C 5 H 5 or C 5 H …
Number of citations: 3 link.springer.com
C Kleeberg - Zeitschrift für anorganische und allgemeine …, 2011 - Wiley Online Library
… In order to demonstrate the usability of 1 as a base in nonpolar solvents we chose the deprotonation of 1,3-di-tert-butylcyclopentadiene (2, 1,3-tBu 2 CpH) as an exemplary reaction. The …
Number of citations: 23 onlinelibrary.wiley.com
G Thaler, K Wurst, F Sladky - Inorganica Chimica Acta, 2000 - Elsevier
… Quite in contrast to the reaction of di-tert-butylcyclopentadiene with elemental selenium in the presence of excess potassium-tert-butoxid [3] the main product is not 1 but 3. The …
Number of citations: 2 www.sciencedirect.com

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